1-Cyclobutyl-3-methylurea
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Overview
Description
1-Cyclobutyl-3-methylurea is an organic compound that features a cyclobutyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-methylurea can be synthesized through the nucleophilic addition of cyclobutylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of this compound often involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate, which then reacts with methylamine to yield the final product . This method is efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea compounds.
Scientific Research Applications
1-Cyclobutyl-3-methylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methylurea involves its interaction with specific molecular targets. The cyclobutyl group provides a unique structural framework that can interact with various biological targets, potentially inhibiting or modulating their activity . The urea moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Cyclobutylurea: Similar in structure but lacks the methyl group.
Cyclobutylmethylamine: Contains a similar cyclobutyl group but differs in functional groups.
Cyclobutylcarbamate: Another related compound with different functional groups.
Uniqueness: 1-Cyclobutyl-3-methylurea is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylurea |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)8-5-3-2-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
MHUVYSOPLIZBRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCC1 |
Origin of Product |
United States |
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